2-Propoxypyridin-3-amine
Overview
Description
2-Propoxypyridin-3-amine is an organic compound with the molecular formula C8H12N2O It belongs to the class of aminopyridines, which are characterized by the presence of an amino group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propoxypyridin-3-amine typically involves the reaction of 2-chloropyridine with propanol in the presence of a base, followed by the introduction of an amino group. The reaction conditions often include the use of a solvent such as dimethylformamide and a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2-Propoxypyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation yields N-oxides, while reduction produces various amine derivatives.
Scientific Research Applications
2-Propoxypyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Propoxypyridin-3-amine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved include signal transduction and metabolic pathways, which are crucial for its biological activities.
Comparison with Similar Compounds
- 2-Amino-3-hydroxypyridine
- 2-Amino-3-bromopyridine
- 2-Amino-3-benzyloxypyridine
Comparison: Compared to these similar compounds, 2-Propoxypyridin-3-amine is unique due to the presence of the propoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of novel organic molecules and the development of new therapeutic agents.
Properties
IUPAC Name |
2-propoxypyridin-3-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-2-6-11-8-7(9)4-3-5-10-8/h3-5H,2,6,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUAVVAPKPZZQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651283 | |
Record name | 2-Propoxypyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50651283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58443-06-4 | |
Record name | 2-Propoxypyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50651283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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